molecular formula C17H21NO4 B4951849 diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate CAS No. 6687-87-2

diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate

Cat. No.: B4951849
CAS No.: 6687-87-2
M. Wt: 303.35 g/mol
InChI Key: FRULCXSCLFPAIU-UHFFFAOYSA-N
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Description

Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate typically involves the reaction of diethyl malonate with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Compounds with different nucleophilic groups replacing the ester groups.

Scientific Research Applications

Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (3,4-dihydroisoquinolin-1(2H)-ylmethylidene)propanedioate: Similar structure but with an isoquinoline core.

    Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)butanedioate: Similar structure but with a butanedioate ester group.

Uniqueness

Diethyl (3,4-dihydroquinolin-1(2H)-ylmethylidene)propanedioate is unique due to its specific quinoline core and propanedioate ester groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-(3,4-dihydro-2H-quinolin-1-ylmethylidene)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-3-21-16(19)14(17(20)22-4-2)12-18-11-7-9-13-8-5-6-10-15(13)18/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRULCXSCLFPAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCCC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293208
Record name ST50846277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6687-87-2
Record name NSC87839
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50846277
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tetrahydroquinoline (13.32 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.62 g, 100 mmol) is heated to 130° C. using a Dean-Stark apparatus. After 1 hour the reaction mixture was concentrated to give the title compound as a brown oil. ESMS m/z 304 (MH+).
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
21.62 g
Type
reactant
Reaction Step One

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